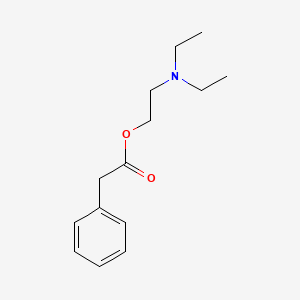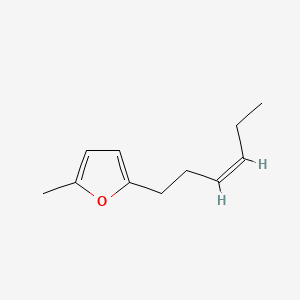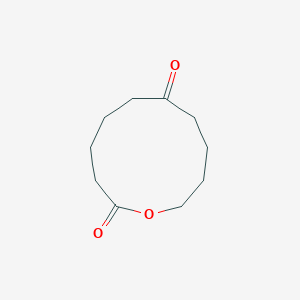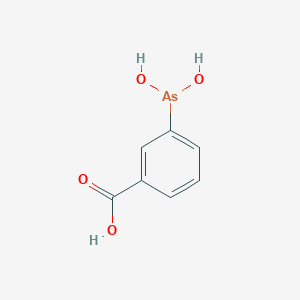![molecular formula C8H12O B14743476 3-Oxatricyclo[4.3.0.0~2,8~]nonane CAS No. 250-20-4](/img/structure/B14743476.png)
3-Oxatricyclo[4.3.0.0~2,8~]nonane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Oxatricyclo[4300~2,8~]nonane is a unique and intriguing compound belonging to the class of tricyclic ethers Its structure consists of three interconnected rings, including an oxygen atom, which contributes to its distinctive chemical properties
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 3-Oxatricyclo[4.3.0.0~2,8~]nonane can be achieved through several methods. One common approach involves the ultraviolet irradiation of Δ-cyclohexenylacetaldehyde in a degassed pentane solution, which yields 7-oxatricyclo[4.3.0.0~5,8~]nonane. This intermediate can then be converted to the desired compound by refluxing with ethereal lithium aluminium hydride .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general principles of large-scale organic synthesis, such as optimizing reaction conditions and using efficient catalysts, would apply to its production.
Analyse Des Réactions Chimiques
Types of Reactions: 3-Oxatricyclo[4.3.0.0~2,8~]nonane undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are facilitated by the presence of the oxygen atom and the strained ring system.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used to oxidize this compound.
Reduction: Lithium aluminium hydride is a typical reducing agent employed to reduce this compound.
Substitution: Nucleophilic substitution reactions can occur, especially at positions adjacent to the oxygen atom.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction can produce alcohols.
Applications De Recherche Scientifique
3-Oxatricyclo[4.3.0.0~2,8~]nonane has a wide range of applications in scientific research:
Chemistry: It serves as a valuable intermediate in the synthesis of more complex molecules and can be used in the study of reaction mechanisms.
Biology: Its unique structure makes it a candidate for studying enzyme interactions and biological pathways.
Industry: Used in the synthesis of polymers and other materials with specialized properties.
Mécanisme D'action
The mechanism of action of 3-Oxatricyclo[4.3.0.0~2,8~]nonane involves its interaction with various molecular targets. The oxygen atom within its structure can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and binding affinity. These interactions can affect biological pathways and enzyme activities, making it a useful tool in biochemical studies .
Comparaison Avec Des Composés Similaires
8-Methylene-3-oxatricyclo[5.2.0.0~2,4~]nonane: This compound shares a similar tricyclic structure but differs in the positioning of the methylene group.
7-Oxatricyclo[4.3.0.0~5,8~]nonane: An intermediate in the synthesis of 3-Oxatricyclo[4.3.0.0~2,8~]nonane, it has a slightly different ring configuration.
Uniqueness: 3-Oxatricyclo[4300~2,8~]nonane stands out due to its specific ring structure and the presence of an oxygen atom, which imparts unique chemical properties and reactivity
Propriétés
Numéro CAS |
250-20-4 |
|---|---|
Formule moléculaire |
C8H12O |
Poids moléculaire |
124.18 g/mol |
Nom IUPAC |
3-oxatricyclo[4.3.0.02,8]nonane |
InChI |
InChI=1S/C8H12O/c1-2-9-8-6-3-5(1)7(8)4-6/h5-8H,1-4H2 |
Clé InChI |
XTIYTVPATCGRPX-UHFFFAOYSA-N |
SMILES canonique |
C1COC2C3CC1C2C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


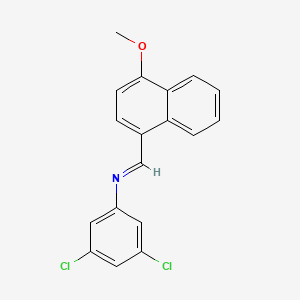

![4,9-Dihydroxynaphtho[2,3-c]furan-1,3-dione](/img/structure/B14743408.png)
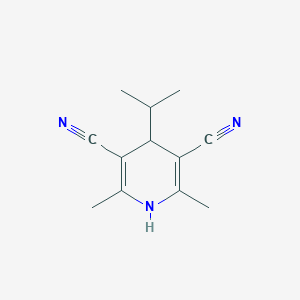
![1,2,4-Triazolo[4,3-b][1,2,4]triazin-7(8H)-one](/img/structure/B14743420.png)


![2,3-Diphenyl-5,8-dihydro-1h-5,8-methanopyrazolo[1,2-a]pyridazin-1-one](/img/structure/B14743442.png)


